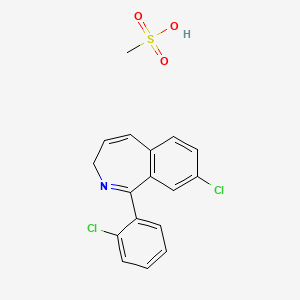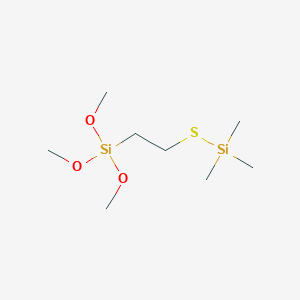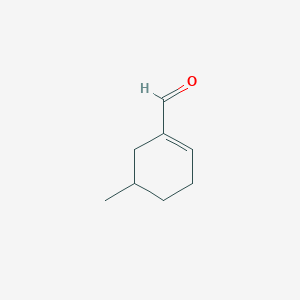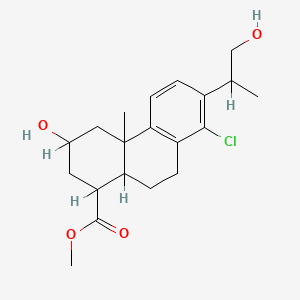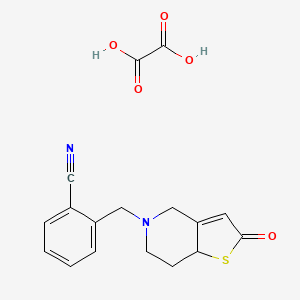
5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno ring fused to a pyridine ring, with additional functional groups such as a cyanobenzyl and an oxalate moiety
準備方法
The synthesis of 5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thieno Ring: The thieno ring is synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: The pyridine ring is then fused to the thieno ring through a series of condensation reactions.
Addition of the Cyanobenzyl Group: The cyanobenzyl group is introduced via a nucleophilic substitution reaction.
Formation of the Oxalate Salt: The final step involves the formation of the oxalate salt by reacting the intermediate compound with oxalic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反応の分析
5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or pyridine ring positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
科学的研究の応用
5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
5-(o-Cyanobenzyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one oxalate can be compared with other similar compounds, such as:
Thienopyridine Derivatives: These compounds share the thieno and pyridine ring structure but differ in the functional groups attached.
Benzyl Cyanide Derivatives: These compounds contain the cyanobenzyl group but may have different core structures.
Oxalate Salts: These compounds contain the oxalate moiety but differ in the organic cation part.
特性
CAS番号 |
83427-66-1 |
|---|---|
分子式 |
C17H16N2O5S |
分子量 |
360.4 g/mol |
IUPAC名 |
oxalic acid;2-[(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H14N2OS.C2H2O4/c16-8-11-3-1-2-4-12(11)9-17-6-5-14-13(10-17)7-15(18)19-14;3-1(4)2(5)6/h1-4,7,14H,5-6,9-10H2;(H,3,4)(H,5,6) |
InChIキー |
JJDDCQXZWMONPE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3C#N.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
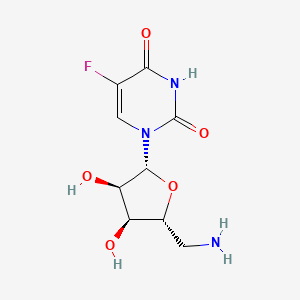
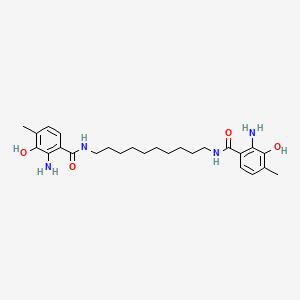

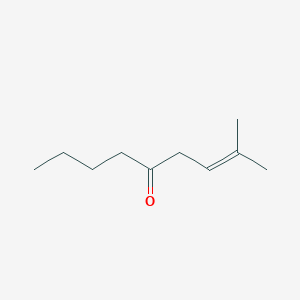
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
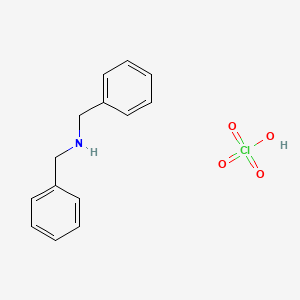
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
